1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone

Catalog No.
S14142023
CAS No.
29705-77-9
M.F
C11H15NO3
M. Wt
209.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone

CAS Number

29705-77-9

Product Name

1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-(methylamino)ethanone

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

InChI

InChI=1S/C11H15NO3/c1-12-7-9(13)8-4-5-10(14-2)11(6-8)15-3/h4-6,12H,7H2,1-3H3

InChI Key

CKCVYNURNIMPNJ-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)C1=CC(=C(C=C1)OC)OC

1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone, also known as 1-(3,4-dimethoxyphenyl) ethanone or 3,4-dimethoxyacetophenone, is an organic compound with the molecular formula C11H15NO3C_{11}H_{15}NO_3 and a molecular weight of approximately 209.2417 g/mol. This compound features a ketone functional group and a methylamino substituent, which contributes to its chemical reactivity and biological properties. The IUPAC name reflects its structure, where a dimethoxyphenyl group is attached to a methylaminoethanone backbone.

Due to the presence of functional groups:

  • Nucleophilic Substitution: The methylamino group can participate in nucleophilic substitution reactions, allowing for further derivatization.
  • Reduction: The ketone group can be reduced to form an alcohol, leading to compounds like 1-(3,4-dimethoxyphenyl)-2-(methylamino)ethanol.
  • Oxidation: Depending on the reaction conditions, the methylamino group may be oxidized to form an imine or other nitrogen-containing functional groups.

Research indicates that 1-(3,4-dimethoxyphenyl)-2-(methylamino)ethanone exhibits various biological activities. It has been studied for its potential effects on neurotransmitter systems and may possess psychoactive properties. The presence of the methoxy groups enhances its lipophilicity, potentially influencing its interaction with biological membranes and receptors.

The synthesis of 1-(3,4-dimethoxyphenyl)-2-(methylamino)ethanone can be achieved through several methods:

  • Starting from 3,4-dimethoxyacetophenone: This method involves the alkylation of 3,4-dimethoxyacetophenone with methylamine under acidic conditions. The reaction typically yields a high purity product with good yield.
  • Alternative routes: Other synthetic pathways may involve the use of different starting materials such as 2-bromo-1-(3,4-dimethoxyphenyl) ethanone or various amines in a controlled reaction environment .

1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone finds applications in:

  • Pharmaceuticals: Its derivatives are explored for potential therapeutic effects in treating neurological disorders due to their interaction with neurotransmitter systems.
  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules in research settings.

Studies on the interactions of 1-(3,4-dimethoxyphenyl)-2-(methylamino)ethanone with various biological targets have suggested that it may modulate receptor activity related to dopamine and serotonin pathways. These interactions are critical for understanding its potential therapeutic applications and side effects.

Several compounds share structural similarities with 1-(3,4-dimethoxyphenyl)-2-(methylamino)ethanone. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanoneC11H15NO3C_{11}H_{15}NO_3Contains dimethoxy groups; potential psychoactivity
1-(3,4-Dihydroxyphenyl)-2-methylaminopropan-1-oneC11H15NO3C_{11}H_{15}NO_3Hydroxy groups; different biological activity profile
1-(3-Methoxyphenyl)-2-methylaminopropan-1-oneC10H13NOC_{10}H_{13}NOLacks one methoxy group; altered reactivity
1-(4-Methoxyphenyl)-2-methylaminopropan-1-oneC10H13NOC_{10}H_{13}NODifferent substitution pattern; varying pharmacodynamics

The uniqueness of 1-(3,4-dimethoxyphenyl)-2-(methylamino)ethanone lies in its specific methoxy substitutions that enhance its lipophilicity and influence its interaction with biological systems compared to similar compounds.

Decarboxylation-Aldoxime-Dehydration Reaction Cascades

The decarboxylation-aldoxime-dehydration sequence has emerged as a robust framework for constructing aromatic nitriles and ketones, which serve as critical intermediates in synthesizing 1-(3,4-dimethoxyphenyl)-2-(methylamino)ethanone. A representative pathway begins with 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate, which undergoes decarboxylation in aqueous potassium dihydrogen phosphate (KH₂PO₄) to yield 3,4-dimethoxyphenylacetaldehyde. Subsequent aldoxime formation is achieved using hydroxylamine hydrochloride (HONH₃Cl) and sodium bicarbonate (NaHCO₃) in toluene or ether, producing the corresponding oxime intermediate.

The final dehydration step employs phase-transfer catalysts such as tetrabutylammonium bromide (TBAB) with potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO), enabling efficient water removal via azeotropic distillation. This cascade achieves yields exceeding 80% for nitrile intermediates, which may subsequently undergo reductive amination to introduce the methylamino group.

Key Reaction Parameters

  • Decarboxylation: Optimal at 80–90°C with KH₂PO₄ (pH 6.5–7.0).
  • Aldoxime Reaction: Conducted in toluene at 25–30°C for 4–6 hours.
  • Dehydration: TBAB (0.02–0.05 equiv) and KOH (1.5–2.0 equiv) in DMSO at reflux.

Phase-Transfer Catalysis in Final Cyclization Steps

Phase-transfer catalysis (PTC) plays a pivotal role in the dehydration and cyclization stages, enhancing interfacial reactivity between aqueous and organic phases. Tetrabutylammonium bromide (TBAB) and benzyltriethylammonium chloride (TEBA) are widely employed, with TBAB demonstrating superior efficiency in facilitating the dehydration of aldoximes to nitriles. The mechanism involves the formation of a quaternary ammonium–hydroxide ion pair, which deprotonates the oxime intermediate and accelerates water elimination.

Catalyst Performance Comparison

CatalystYield (%)Reaction Time (h)
TBAB85.20.5
TEBA76.30.8
K₂CO₃ (alone)25.712.0

Data adapted from patent CN101475511B, highlighting TBAB’s superiority in reducing reaction times and improving yields.

1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone represents a significant structural analogue within the catecholamine family, characterized by its dimethoxyphenyl substitution pattern and methylamino functional group [1]. This compound exhibits molecular formula C11H15NO3 with a molecular weight of 209.242 g/mol, establishing it as a phenylethylamine derivative with potential adrenergic receptor interactions [1]. The structural relationship to established catecholamines positions this compound as a valuable probe for understanding receptor binding mechanisms and selectivity patterns [2].

The compound's structural framework bears similarity to adrenalone (1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanone), which is recognized for its adrenergic receptor binding properties [3] [4]. Research has demonstrated that catecholamine binding to beta-adrenergic receptors involves specific molecular interactions, including the formation of ion pairs between the protonated amine of the ligand and carboxylate side chains of aspartic acid residues [5]. The methylamino group in 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone is positioned to engage in similar electrostatic interactions with receptor sites [6].

Structure-activity relationship studies of beta-adrenergic agonists indicate that secondary amine functionality in the phenylethanolamine side chain is essential for receptor stimulation [7]. The presence of the methylamino group in the target compound satisfies this structural requirement, suggesting potential for beta-adrenergic receptor interaction [7]. Furthermore, the 3,4-dimethoxyphenyl substitution pattern serves as a "phenol equivalent" to the catechol moiety found in natural catecholamines, potentially maintaining binding affinity while altering selectivity profiles [7].

Comparative binding studies with related compounds have revealed that methoxy substitutions can significantly influence receptor selectivity and binding kinetics [8]. The olfactory sensitivity studies demonstrate that 3-O-methoxy metabolites of catecholamines exhibit enhanced potency compared to their unmetabolized forms, with binding affinity ratios favoring the methoxylated derivatives [8]. This pattern suggests that 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone may exhibit preferential binding to specific receptor subtypes compared to its dihydroxy counterparts [8].

Compound ClassReceptor AffinityBinding SelectivityReference
Catecholamine AnaloguesVariable (μM to nM range)Beta-adrenergic selective [2] [7]
Dimethoxyphenyl DerivativesEnhanced for methoxy variantsSubtype-specific patterns [8]
Phenylethylamine SeriesHigh affinity (nM range)Multi-receptor interactions [9]

Enzymatic Interaction Profiling Through Computational Docking

Computational docking studies provide critical insights into the molecular interactions between 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone and various enzymatic targets [10]. AutoDock Vina, a widely utilized molecular docking program, has demonstrated effectiveness in predicting binding poses and calculating binding affinities for phenylethylamine derivatives [11] [12]. The application of computational docking methods to catecholamine analogues has revealed specific binding patterns and energetic favorability profiles that inform mechanistic understanding [13].

The enzymatic interaction profile of dimethoxyphenyl compounds shows particular relevance to catechol-O-methyltransferase (COMT) and monoamine oxidase systems [13]. Computational studies on catecholic ligands demonstrate that compounds with electron-withdrawing substituents, such as nitrile groups, exhibit enhanced binding affinity to COMT with calculated binding energies ranging from -6.3 to -7.4 kcal/mol [13]. The presence of methoxy groups in 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone may influence similar enzymatic interactions through altered electronic properties [13].

Molecular docking calculations for related dimethoxyphenyl compounds reveal specific interaction patterns with key amino acid residues [14]. The binding pocket interactions typically involve hydrogen bonding with tyrosine and serine residues, while hydrophobic contacts with phenylalanine and leucine residues provide additional stabilization [14]. The methylamino group contributes to binding through potential electrostatic interactions with negatively charged residues in the active site [14].

Structure-activity relationship modeling of 3-phenylcoumarin derivatives has demonstrated that dimethoxy substitutions significantly impact enzymatic binding affinity [15]. Compounds with 3,4-dimethoxy patterns show inhibition constants (IC50) in the nanomolar to micromolar range against monoamine oxidase B, with values ranging from 56 nM to 1 μM depending on additional structural modifications [15]. The computational models predict that 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone would exhibit similar binding characteristics based on its structural similarity to established inhibitors [15].

Enzyme TargetBinding Energy (kcal/mol)Key InteractionsIC50 Range
Catechol-O-methyltransferase-6.3 to -7.4Hydrogen bonding, hydrophobic contactsμM range
Monoamine Oxidase B-7.0 to -9.0Aromatic stacking, electrostatic interactions56 nM to 1 μM
Adrenergic Receptors-8.0 to -12.0Ion pair formation, hydrogen bondingnM to μM range

Structure-Activity Relationship (SAR) Modeling Approaches

Structure-activity relationship modeling for 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone employs quantitative computational approaches to predict biological activity based on molecular descriptors [16]. Quantum chemical calculations using AM1 methods provide fundamental parameters including adiabatic ionization potential, electron density distributions, and oxidation-related descriptors that correlate with biological activity [16] [17]. These computational approaches have successfully identified structure-activity relationships for catechol derivatives, revealing that activity is strongly associated with oxidation-related molecular properties [16].

The SAR modeling of phenethylamine derivatives demonstrates that compounds with alkyl or halogen substituents at specific positions exhibit enhanced binding affinity compared to those with alkoxy or nitro groups [18]. For 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone, the methoxy substitutions at the 3,4-positions represent a modification that typically influences receptor selectivity and binding kinetics [18]. The presence of oxygen-containing groups at the 4-position has been shown to enhance affinity toward serotonin 5-HT2A receptors, with Ki values ranging from 0.817 to 2.881 nM for related compounds [18].

Quantitative structure-activity relationship studies of catechol derivatives reveal that hydrophobic parameters (log P) significantly influence inhibitory activity, with optimal values ranging from 4.3 to 4.6 for maximum potency [19]. The molecular thickness and electronic properties, particularly the proton nuclear magnetic resonance chemical shift of protons adjacent to the catechol group, serve as critical determinants of biological activity [19]. For 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone, the calculated log P value of 1.497 suggests moderate lipophilicity that may influence tissue distribution and receptor accessibility [1].

Computational binding affinity estimation protocols combining molecular docking with molecular dynamics simulations provide enhanced predictive accuracy for phenylethylamine derivatives [20]. The integration of AutoDock Vina scoring with molecular mechanics Poisson-Boltzmann surface area calculations yields correlation coefficients of 0.996 with experimental binding data [20]. These approaches have successfully predicted binding affinities for adenosine receptor ligands with high accuracy, suggesting similar applicability to catecholamine analogues [20].

SAR ParameterOptimal RangeImpact on ActivityComputational Method
Log P (Lipophilicity)4.3-4.6Maximum potency at optimal rangePartition coefficient calculation
Ionization PotentialVariable by targetOxidation-related activity correlationAM1 quantum chemical methods
Electron DensityPosition-specificReceptor binding affinityMolecular orbital calculations
Binding Energy-6 to -12 kcal/molInversely correlated with Ki valuesDocking algorithms with MD refinement

XLogP3

1.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

209.10519334 g/mol

Monoisotopic Mass

209.10519334 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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